molecular formula C14H11BF4S2 B13454629 5-ethenyl-5H-thianthren-5-ium,tetrafluoroboranuide CAS No. 2703016-98-0

5-ethenyl-5H-thianthren-5-ium,tetrafluoroboranuide

Cat. No.: B13454629
CAS No.: 2703016-98-0
M. Wt: 330.2 g/mol
InChI Key: FXHBWPNFHMRFKM-UHFFFAOYSA-N
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Description

5-ethenyl-5H-thianthren-5-ium, tetrafluoroboranuide, also known as vinyl thianthrenium tetrafluoroborate, is an innovative vinylating reagent. This crystalline powder is known for its long shelf life and impressive reactivity profile. It is primarily used to incorporate a vinyl group as a C-2 building block in various organic substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethenyl-5H-thianthren-5-ium, tetrafluoroboranuide involves the reaction of thianthrene with ethylene in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure environment to ensure the efficient formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The crystalline nature of the compound allows for easy handling and storage .

Chemical Reactions Analysis

Scientific Research Applications

5-ethenyl-5H-thianthren-5-ium, tetrafluoroboranuide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethenyl-5H-thianthren-5-ium, tetrafluoroboranuide involves the formation of a highly reactive electrophilic episulfonium intermediate. This intermediate facilitates the selective vinylation of organic substrates and enables effective transformations in organic synthesis. The molecular targets include heterocycles, aryl boronic acids, and alkenes, and the pathways involved are primarily related to vinylation and cyclopropanation reactions .

Comparison with Similar Compounds

  • Vinyl triflates
  • Vinyl halides
  • Vinyl sulfonates

Comparison: Compared to similar compounds, 5-ethenyl-5H-thianthren-5-ium, tetrafluoroboranuide offers unique properties and reactivity profiles. Its distinctive structure positions it as a superior performer in cross-coupling reactions and facilitates metal-free cyclopropanation and aziridination of alkenes. Additionally, its ease of handling, reliable reactivity, and crystalline, shelf-stable nature make it a valuable reagent in various applications .

Properties

CAS No.

2703016-98-0

Molecular Formula

C14H11BF4S2

Molecular Weight

330.2 g/mol

IUPAC Name

5-ethenylthianthren-5-ium;tetrafluoroborate

InChI

InChI=1S/C14H11S2.BF4/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;2-1(3,4)5/h2-10H,1H2;/q+1;-1

InChI Key

FXHBWPNFHMRFKM-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C=C[S+]1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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